molecular formula C8H7BrN2 B2612581 4-(Aminomethyl)-3-bromobenzonitrile CAS No. 1261568-80-2

4-(Aminomethyl)-3-bromobenzonitrile

Cat. No. B2612581
M. Wt: 211.062
InChI Key: CEZMTUWRWQVSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Aminomethyl)-3-bromobenzonitrile” is a chemical compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is also an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Scientific Research Applications

Synthesis and Characterization in Metal Complexes

4-(Aminomethyl)-3-bromobenzonitrile derivatives are used in the synthesis of various metal complexes. For instance, silver(I) complexes with halo-substituted cyanoanilines, derived from halo-containing cyanoanilines like 4-aminobenzonitrile, have been synthesized, characterized, and assessed for their antibacterial activity. These complexes exhibit significant structural diversity and biological efficacy, suggesting their potential in pharmacological applications (Qian et al., 2016).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of heterocyclic compounds like 3-aminoindazoles. Methods such as the CuBr-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters and the CuBr/4-hydroxy-l-proline-catalyzed coupling reaction of 2-bromobenzonitriles with N'-arylbenzohydrazides have been employed to produce these compounds. These methods allow for a diverse range of substituted 3-aminoindazoles, indicating the compound's versatility in organic synthesis (Xu et al., 2013).

Catalytic Applications

Furthermore, 4-(Aminomethyl)-3-bromobenzonitrile derivatives play a role in catalytic applications. For example, they are used in the Pd-catalyzed intermolecular amidation of aryl halides, showcasing their potential in facilitating crucial bond-forming processes in organic chemistry (Yin & Buchwald, 2002).

Synthesis of Amino Acids and Peptidomimetics

Moreover, derivatives like 4-Amino-3-(aminomethyl)benzoic acid, synthesized from 4-aminobenzonitrile, serve as building blocks in the synthesis of peptidomimetics and combinatorial chemistry, highlighting their importance in the field of bioorganic chemistry (Pascal et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, 4-(Aminomethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-3-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZMTUWRWQVSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-3-bromobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.